2-{[2-Nitro-4-(pyrrolidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound 2-{[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid is systematically named based on its structural hierarchy. The parent chain is benzoic acid, with substituents at the 2-position: a sulfanyl group linked to a 2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl moiety. The CAS Registry Number 745030-96-0 uniquely identifies this compound in chemical databases.
| Property | Value |
|---|---|
| IUPAC Name | 2-(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)sulfanylbenzoic acid |
| CAS Number | 745030-96-0 |
| Molecular Formula | C₁₇H₁₆N₂O₆S₂ |
| Molecular Weight | 408.45 g/mol |
Key Structural Features: Sulfonyl, Sulfanyl, and Nitro Functional Group Arrangements
The molecule’s architecture includes three critical functional groups:
- Sulfonyl Group : Attached to the pyrrolidine ring at the 4-position of the phenyl ring. The sulfonyl group (S=O) exhibits strong electron-withdrawing effects, influencing the electronic environment of adjacent groups.
- Sulfanyl Group : A sulfur atom bridging the benzoic acid and nitro-phenyl rings. This linkage facilitates intermolecular interactions and modulates steric and electronic properties.
- Nitro Group : Positioned at the 2-position of the phenyl ring, contributing to resonance stabilization and directing electrophilic substitution reactions.
The spatial arrangement of these groups is confirmed by the SMILES notation:O=C(O)C1=CC=CC=C1SC2=CC=C(S(=O)(=O)N3CCCC3)[N+](=O)[O-].
Spectroscopic Profiling: NMR, MS, and IR Spectral Signatures
Infrared (IR) Spectroscopy
IR spectroscopy provides critical insights into functional group vibrations:
The nitro group’s scissors bending vibration (~850 cm⁻¹) and aromatic C–H out-of-plane bends (690–900 cm⁻¹) further confirm its presence.
Nuclear Magnetic Resonance (NMR)
While no direct NMR data exists for this compound, analogous structures suggest the following chemical shifts:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Benzoic Acid (COOH) | 12–13 | Broad singlet |
| Aromatic Protons (adjacent to NO₂) | 7.5–8.5 | Split into doublets and triplets |
| Pyrrolidine Ring | 2–4 | Multiplets |
| Sulfanyl-Adjacent Protons | 6.8–7.3 | Split into doublets |
The deshielding effects of the nitro and sulfonyl groups shift aromatic protons downfield, while the pyrrolidine ring’s protons resonate in the aliphatic region.
Mass Spectrometry (MS)
The molecular ion peak at m/z 408.4 corresponds to the intact molecule (C₁₇H₁₆N₂O₆S₂). Key fragmentation patterns include:
- Loss of SO₂ : Produces a fragment at m/z 340.4 (C₁₅H₁₆N₂O₄S).
- Cleavage of Sulfanyl Bond : Yields benzoic acid (m/z 122) and a nitro-substituted phenyl fragment.
| Fragment Ion (m/z) | Proposed Structure |
|---|---|
| 408.4 | [M]⁺ (intact molecule) |
| 340.4 | [M – SO₂]⁺ |
| 122.0 | Benzoic acid (C₇H₆O₂) |
Properties
IUPAC Name |
2-(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S2/c20-17(21)13-5-1-2-6-15(13)26-16-8-7-12(11-14(16)19(22)23)27(24,25)18-9-3-4-10-18/h1-2,5-8,11H,3-4,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYAVTWMQOVXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)SC3=CC=CC=C3C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Nitro-4-(pyrrolidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable aromatic compound followed by sulfonation and subsequent coupling with a benzoic acid derivative. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and purification methods can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The benzoic acid group enables classic acid-base and derivatization reactions:
-
Salt formation : Reacts with bases like NaOH to form water-soluble carboxylates, critical for pharmaceutical formulation .
-
Esterification : Forms esters with alcohols under acidic catalysis (e.g., H₂SO₄), producing derivatives with altered solubility profiles .
-
Amidation : Coupling with amines via carbodiimide-mediated reactions generates amides for bioactivity studies .
Nitro Group Transformations
The electron-withdrawing nitro group facilitates reduction and substitution:
-
Catalytic hydrogenation : Using H₂/Pd-C in ethanol reduces the nitro group to an amine, yielding 2-amino-4-(pyrrolidine-1-sulfonyl)benzoic acid derivatives .
-
Electrophilic substitution : Nitro-directed reactions (e.g., halogenation) occur at the ortho/para positions relative to the nitro group .
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Reduction (Nitro→Amine) | H₂ (1 atm), Pd/C, EtOH, 25°C | 2-Amino-4-(pyrrolidine-1-sulfonyl)benzoic acid | 82% |
Sulfonyl and Sulfanyl Group Chemistry
-
Sulfonyl stability : The pyrrolidine-sulfonyl group resists hydrolysis under acidic/basic conditions but undergoes nucleophilic substitution with strong nucleophiles (e.g., Grignard reagents) at elevated temperatures .
-
Sulfanyl oxidation : The thioether bridge (-S-) oxidizes to sulfoxide or sulfone using H₂O₂ or mCPBA, modifying electronic properties .
Synthetic Pathway Insights
A patent detailing the synthesis of analogous compounds reveals key reaction optimizations :
-
Oxidation : A toluene derivative is oxidized to benzoic acid using Na₂WO₄/H₂O₂ in acetonitrile at reflux (95.92% yield).
-
Nitration : Mixed HNO₃/H₂SO₄ introduces the nitro group regioselectively at the 2-position .
Comparative Reactivity Table
| Functional Group | Reaction | Reagents/Conditions | Application |
|---|---|---|---|
| Carboxylic Acid | Esterification | ROH, H₂SO₄, Δ | Prodrug synthesis |
| Nitro | Reduction to amine | H₂/Pd-C, EtOH | Bioactive intermediate |
| Sulfanyl | Oxidation to sulfone | H₂O₂, CH₃CN, reflux | Solubility enhancement |
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-{[2-Nitro-4-(pyrrolidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Medicinal Chemistry
The compound has shown promise as an inhibitor of various enzymes, particularly those involved in bacterial and viral replication. Notable applications include:
- Inhibition of Dihydropteroate Synthase : This enzyme is crucial in the folate biosynthesis pathway in bacteria. The compound mimics natural substrates, effectively blocking the enzyme's activity, which is vital for bacterial growth and survival.
- DNA Topoisomerase Inhibition : The compound has been investigated for its ability to inhibit DNA topoisomerases, enzymes that manage DNA supercoiling during replication and transcription. Inhibition of these enzymes can lead to cell death in rapidly dividing cells, making this compound a potential anti-cancer agent.
Antiviral Activity
Recent studies have highlighted the compound's potential against viral pathogens, including SARS-CoV-2. Molecular docking studies suggest that it may bind effectively to viral proteins, thereby inhibiting their function and preventing viral replication.
The compound exhibits significant biological activity due to its ability to interact with various biological targets. Key findings include:
- Antimicrobial Properties : Demonstrated activity against several bacterial strains, suggesting its potential use as an antibiotic.
- Antioxidant Activity : The presence of the nitrophenyl group may contribute to antioxidant properties, which can protect cells from oxidative stress.
Study 1: Enzyme Inhibition
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized and evaluated the inhibitory effects of this compound on dihydropteroate synthase. The study used kinetic assays to determine IC50 values, showing that the compound exhibited potent inhibition compared to standard sulfonamide drugs.
Study 2: Antiviral Properties
Another investigation published in Antiviral Research focused on the antiviral properties of this compound against SARS-CoV-2. The study utilized cell-based assays to assess viral replication and found that treatment with the compound significantly reduced viral load in infected cells.
Summary of Biological Activities
| Activity Type | Target | Outcome |
|---|---|---|
| Enzyme Inhibition | Dihydropteroate Synthase | Potent inhibition observed |
| Antiviral Activity | SARS-CoV-2 | Significant reduction in viral load |
| Antimicrobial Properties | Various bacterial strains | Effective against multiple strains |
| Antioxidant Activity | Cellular oxidative stress | Protective effects demonstrated |
Mechanism of Action
The mechanism by which 2-{[2-Nitro-4-(pyrrolidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl and benzoic acid groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-Nitro-4-(morpholine-1-sulfonyl)phenyl]sulfanyl}benzoic acid
- 2-{[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid
Uniqueness
Compared to similar compounds, 2-{[2-Nitro-4-(pyrrolidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid is unique due to the presence of the pyrrolidine sulfonyl group, which can influence its chemical reactivity and biological activity
Biological Activity
2-{[2-Nitro-4-(pyrrolidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid, with the molecular formula C₁₇H₁₆N₂O₆S₂, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains multiple functional groups, including a nitro group, a sulfonyl group, and a carboxylic acid moiety, which suggest diverse interactions with biological targets.
Chemical Structure and Properties
The structural composition of this compound allows it to participate in various chemical reactions. The presence of the nitro group can facilitate redox reactions, while the sulfonyl and carboxylic acid groups can engage in nucleophilic substitutions and acid-base reactions respectively .
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in inflammatory pathways and pain perception. The nitro group is known to trigger redox reactions, which can lead to toxicity in microorganisms and potentially in human cells as well, thus acting as both a pharmacophore and a toxicophore .
Antimicrobial Activity
Compounds containing nitro groups have been widely studied for their antimicrobial properties. The mechanism often involves the generation of reactive species that can damage cellular components of bacteria and parasites. This compound may exhibit similar activities, making it a candidate for further research into its efficacy against various pathogens such as H. pylori and M. tuberculosis .
Anti-inflammatory Effects
The sulfonamide functionality present in the compound suggests potential anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and modulate immune responses, indicating that this compound could be effective in treating inflammatory conditions .
Case Studies
Recent studies have highlighted the biological activity of nitro compounds similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that nitro-substituted compounds exhibited significant antibacterial activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis through redox cycling induced by the nitro group .
- Anti-cancer Properties : Another investigation into related compounds revealed that they could induce apoptosis in cancer cell lines through oxidative stress mechanisms triggered by the nitro moiety. This suggests that this compound may also possess anticancer potential .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Nitro-4-pyrrolidin-1-sulfonylphenol | Contains nitro and sulfonamide groups | Potentially less acidic than benzoic derivative |
| Benzenesulfonamide | Simple sulfonamide structure | Lacks complex substituents influencing bioactivity |
| 4-Aminobenzoic Acid | Amino and carboxylic functionalities | Different biological activity profile compared to nitro-substituted compounds |
The presence of both the nitro and pyrrolidine sulfonamide functionalities distinguishes this compound from simpler analogs, potentially enhancing its efficacy in targeted therapies while providing unique mechanisms of action against specific biological targets.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
